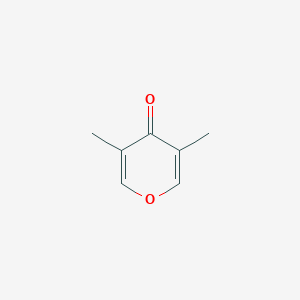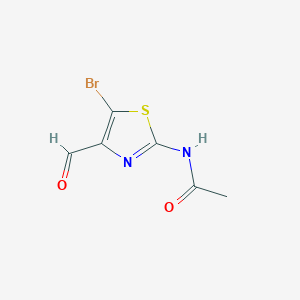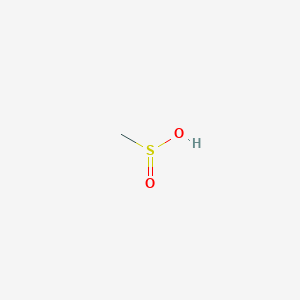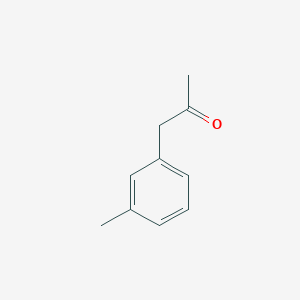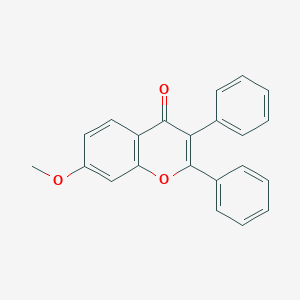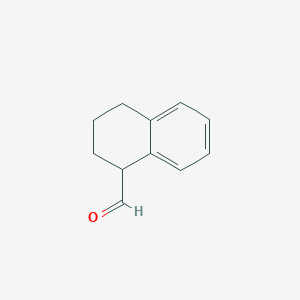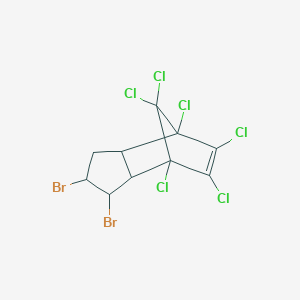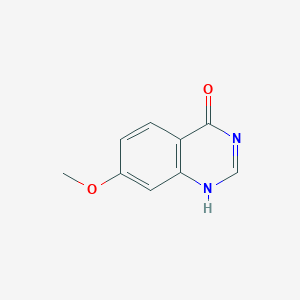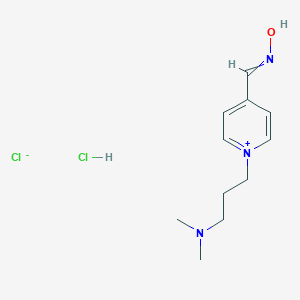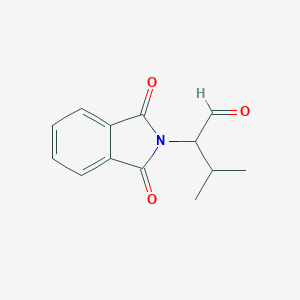
alpha-Phthalimido-beta-methylbutyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phthalimido-beta-methylbutyraldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is synthesized by reacting phthalimide with beta-methylbutyraldehyde under mild conditions. The resulting product has been found to exhibit a wide range of biological and physical properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of alpha-Phthalimido-beta-methylbutyraldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Alpha-Phthalimido-beta-methylbutyraldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit bacterial and fungal growth, and enhance wound healing. Additionally, the compound has been shown to possess neuroprotective properties, indicating its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of alpha-Phthalimido-beta-methylbutyraldehyde is its relatively simple synthesis method, which makes it suitable for large-scale production. Additionally, the compound exhibits potent biological activities, making it a promising candidate for further research. However, the compound has certain limitations, including its poor solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for the research of alpha-Phthalimido-beta-methylbutyraldehyde. One promising area of research is the development of novel drug formulations that incorporate the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including material science. Finally, the development of new synthesis methods that overcome the limitations of the current method is also an important area of future research.
Conclusion:
Alpha-Phthalimido-beta-methylbutyraldehyde is a promising chemical compound that exhibits a wide range of biological and physical properties. The compound has potential applications in various fields, including medicinal chemistry and material science. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
Méthodes De Synthèse
The synthesis of alpha-Phthalimido-beta-methylbutyraldehyde involves the reaction of phthalimide with beta-methylbutyraldehyde in the presence of a mild base catalyst. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The synthesis method is relatively simple and can be carried out under mild conditions, making it suitable for large-scale production.
Applications De Recherche Scientifique
Alpha-Phthalimido-beta-methylbutyraldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, the compound has been shown to possess antibacterial and antifungal properties, indicating its potential use as a broad-spectrum antimicrobial agent.
Propriétés
Numéro CAS |
17239-52-0 |
|---|---|
Nom du produit |
alpha-Phthalimido-beta-methylbutyraldehyde |
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-3-methylbutanal |
InChI |
InChI=1S/C13H13NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-8,11H,1-2H3 |
Clé InChI |
BERZBIGQXSVCBJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O |
Synonymes |
N-(1-Formyl-2-methylpropyl)phthalimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




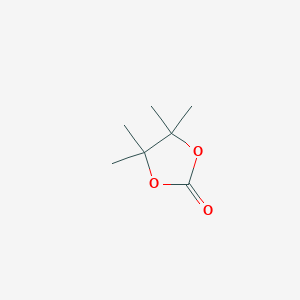
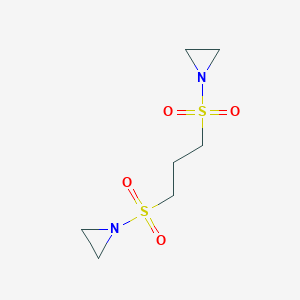
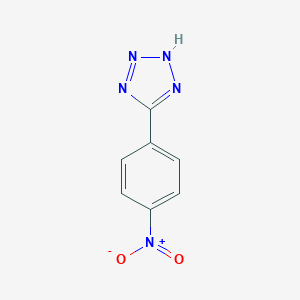
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
